molecular formula C12H14O3 B2722619 2-[(3-Cyclopropyloxyphenoxy)methyl]oxirane CAS No. 2411226-73-6

2-[(3-Cyclopropyloxyphenoxy)methyl]oxirane

Cat. No. B2722619
CAS RN: 2411226-73-6
M. Wt: 206.241
InChI Key: HVNVPJHTVLVVEX-UHFFFAOYSA-N
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Description

2-[(3-Cyclopropyloxyphenoxy)methyl]oxirane, also known as CPPO, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. CPPO is an epoxide compound that is commonly used as a crosslinking agent in polymer chemistry. It has also been used in various scientific research studies due to its ability to react with various biological molecules and proteins.

Mechanism of Action

The mechanism of action of 2-[(3-Cyclopropyloxyphenoxy)methyl]oxirane is based on its ability to react with various biological molecules and proteins. This compound can react with nucleophilic groups, such as amino and thiol groups, resulting in the formation of covalent bonds. This reaction can lead to the modification of biological molecules and proteins, which can affect their structure and function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to be cytotoxic to cancer cells, which has led to its potential use as an anticancer agent. This compound has also been shown to have antibacterial and antifungal properties, which has led to its potential use as an antimicrobial agent. Additionally, this compound has been shown to have anti-inflammatory properties, which has led to its potential use in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(3-Cyclopropyloxyphenoxy)methyl]oxirane in lab experiments is its ability to react with various biological molecules and proteins, which can lead to the modification of their structure and function. This can provide valuable insights into the role of these molecules and proteins in various biological processes. However, one limitation of using this compound is its potential toxicity, which can affect the viability of cells and organisms.

Future Directions

There are several future directions for the use of 2-[(3-Cyclopropyloxyphenoxy)methyl]oxirane in scientific research. One potential direction is the development of new materials, such as hydrogels and nanoparticles, using this compound as a crosslinking agent. Another potential direction is the use of this compound as an anticancer agent, due to its cytotoxic properties. Additionally, this compound could be used in the development of new antimicrobial agents, due to its antibacterial and antifungal properties. Finally, this compound could be used in the development of new anti-inflammatory agents, due to its anti-inflammatory properties.

Synthesis Methods

2-[(3-Cyclopropyloxyphenoxy)methyl]oxirane can be synthesized through a variety of methods, including the reaction of 3-cyclopropyloxyphenol with epichlorohydrin in the presence of a base catalyst. This reaction results in the formation of this compound as a white crystalline solid. Other synthesis methods include the reaction of 3-cyclopropyloxyphenol with ethylene oxide, propylene oxide, or glycidol.

Scientific Research Applications

2-[(3-Cyclopropyloxyphenoxy)methyl]oxirane has been used in various scientific research applications due to its unique properties. It has been used as a crosslinking agent in polymer chemistry, as well as a reagent for the modification of biological molecules and proteins. This compound has also been used in the development of new materials, such as hydrogels and nanoparticles.

properties

IUPAC Name

2-[(3-cyclopropyloxyphenoxy)methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-10(13-7-12-8-14-12)6-11(3-1)15-9-4-5-9/h1-3,6,9,12H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNVPJHTVLVVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC=CC(=C2)OCC3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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